2H-Pyran-3(4H)-imine

Description

Structural Classification within Oxygen-Containing Heterocyclic Chemistry

2H-Pyran-3(4H)-imine belongs to the class of oxygen-containing heterocyclic compounds. Heterocycles are cyclic compounds containing at least two different elements in the ring. In the case of this compound, the ring is a six-membered pyran ring, which consists of five carbon atoms and one oxygen atom. wikipedia.org The pyran ring system has two isomers, 2H-pyran and 4H-pyran, which differ in the location of the double bonds. wikipedia.org

The core structure of this compound is a dihydropyran, specifically a 3,4-dihydro-2H-pyran, which is a partially saturated derivative of 2H-pyran. The "2H" designation indicates that the carbon at position 2 is saturated. The presence of an imine group (a carbon-nitrogen double bond) at position 3 of the pyran ring further functionalizes the molecule. The nomenclature "(4H)" signifies that the carbon at position 4 is also saturated. Therefore, this compound is classified as a substituted dihydropyran and as an imine.

The structural characteristics of this compound, with its combination of a heterocyclic ring and a reactive imine functional group, make it a potentially versatile building block in organic synthesis. The pyran ring is a common motif in many natural products and biologically active molecules, while the imine group is known for its diverse reactivity. lookchem.comresearchgate.net

Table 1: Structural Classification of this compound

| Feature | Description |

| Ring System | Pyran (six-membered ring with one oxygen atom) |

| Saturation Level | Dihydropyran (partially saturated) |

| Isomer | Based on 2H-Pyran |

| Functional Group | Imine (-C=NH) at position 3 |

| Overall Class | Oxygen-containing heterocyclic imine |

Nomenclature and Isomerism of 2H-Pyran Imine Systems

The systematic naming of this compound follows the IUPAC nomenclature rules for heterocyclic compounds. qmul.ac.ukqmul.ac.uk The parent heterocycle is pyran. The "2H" and "(4H)" indicate the positions of the saturated carbon atoms in the pyran ring. The suffix "-3-imine" specifies the presence of an imine group at the third position of the ring.

Isomerism in 2H-pyran imine systems can arise from several factors:

Positional Isomerism: The imine group can be located at different positions on the pyran ring, leading to various positional isomers. For example, if the imine were at position 2, the compound would be named 2H-pyran-2-imine. lookchem.com

Ring Isomerism: The underlying pyran ring can exist as 2H-pyran or 4H-pyran, leading to different classes of isomers. wikipedia.org

Stereoisomerism: The carbon-nitrogen double bond of the imine group can give rise to geometric isomers, which are designated as (E) and (Z) isomers based on the Cahn-Ingold-Prelog priority rules. pearson.comallen.in The existence of specific stereoisomers would depend on the substituents on the imine nitrogen and the C-3 of the pyran ring.

Table 2: Potential Isomers of Pyran-3-imine

| Isomer Type | Example | Description |

| Positional Isomer | 4H-Pyran-3-imine | Imine group on a 4H-pyran ring |

| Positional Isomer | 2H-Pyran-4-imine | Imine group at a different position on the 2H-pyran ring |

| Geometric Isomer | (E)-2H-Pyran-3(4H)-imine | Substituents on opposite sides of the C=N double bond |

| Geometric Isomer | (Z)-2H-Pyran-3(4H)-imine | Substituents on the same side of the C=N double bond |

Historical Context of Pyran-Based Imine Chemistry Research

The chemistry of pyrans and their derivatives has a rich history, with significant developments in the 20th century. 4H-pyran was first isolated and characterized in 1962. wikipedia.org This discovery opened the door to further exploration of pyran chemistry. Research into pyran-based compounds has been driven by the prevalence of the pyran ring in numerous natural products with important biological activities. researchgate.net

The synthesis of functionalized pyrans, including those with amino and imino groups, has been an active area of research. Early methods often involved multi-step procedures. However, the development of multicomponent reactions (MCRs) has provided more efficient routes to highly substituted pyran derivatives. eurekaselect.comnih.gov These reactions allow for the construction of complex molecules in a single step from simple starting materials.

The synthesis of imines is a fundamental transformation in organic chemistry, and the incorporation of an imine group into a pyran ring has been explored in the context of creating novel heterocyclic scaffolds. For instance, domino reactions involving in situ generated imines have been used to construct pyrano[3,2-c]quinolines. The study of pyran-based imines is part of the broader field of heterocyclic chemistry, which continues to be a major focus of research due to the importance of these compounds in medicinal chemistry and materials science. openmedicinalchemistryjournal.com

Overview of Research Significance in Synthetic and Mechanistic Organic Chemistry

The significance of this compound and related pyran-based imines in organic chemistry stems from their potential as versatile synthetic intermediates. The pyran moiety is a key structural feature in a wide range of natural products and pharmaceuticals, and the development of new methods for the synthesis of pyran derivatives is an ongoing area of research. researchgate.netontosight.aiencyclopedia.pub

The imine functional group is highly valuable in synthetic organic chemistry due to its diverse reactivity. nih.gov Imines can act as electrophiles, nucleophiles, or as components in cycloaddition reactions, making them powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. nih.gov The combination of a pyran ring and an imine group in a single molecule offers opportunities for the synthesis of complex heterocyclic systems.

Pyran-based imines can be envisioned as key intermediates in domino and multicomponent reactions for the synthesis of fused heterocyclic systems. For example, the intramolecular cyclization of an appropriately substituted pyran-imine could lead to the formation of bicyclic or polycyclic compounds. The study of the reactivity and synthetic applications of pyran-imines contributes to the broader understanding of heterocyclic chemistry and provides new strategies for the synthesis of molecules with potential biological activity. acs.orgresearchgate.net

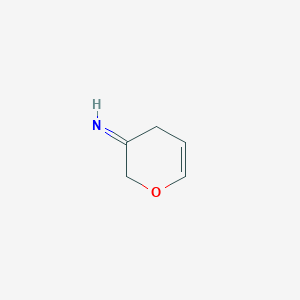

Structure

2D Structure

3D Structure

Properties

CAS No. |

143754-73-8 |

|---|---|

Molecular Formula |

C5H7NO |

Molecular Weight |

97.12 g/mol |

IUPAC Name |

4H-pyran-3-imine |

InChI |

InChI=1S/C5H7NO/c6-5-2-1-3-7-4-5/h1,3,6H,2,4H2 |

InChI Key |

PBUAUMMEEDVJMR-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COCC1=N |

Origin of Product |

United States |

Mechanistic Investigations of 2h Pyran 3 4h Imine Chemical Transformations

Reaction Mechanisms in Pyran-Imine Synthesis and Derivatization

The synthesis of the pyran-imine core and its further functionalization are governed by a variety of reaction mechanisms. These transformations often involve complex sequences that leverage the inherent reactivity of the pyran ring and the imine functionality.

Cyclization Pathways (e.g., Intramolecular Oxycyclization)

Intramolecular oxycyclization is a key strategy for the construction of the pyran ring in pyran-imine systems. This process typically involves the cyclization of an oxygen-containing nucleophile onto an activated unsaturated system. For instance, a metal-free Lewis acid-initiated protocol has been demonstrated for the synthesis of related 3-(dihydro-2H-pyran-3(4H)-ylidene)isobenzofuran-1(3H)-imines. acs.orgx-mol.com The mechanism commences with the formation of a dihydrofuranylidene carbocation via a Prins cyclization, which is then followed by an intramolecular cyclization to yield the final product. acs.org This strategy allows for the formation of two carbon-oxygen bonds and one carbon-carbon bond in a single synthetic operation. acs.org

In other examples, the synthesis of 2-iminopyranes can be achieved through the reaction of 3-formylchromone with active methylene (B1212753) compounds and subsequent reaction with nucleophiles like benzylamine. researchgate.net The transformation is thought to proceed via a nucleophilic attack at the C-2 position of the γ-pyrone ring, followed by the addition of the carbonyl oxygen onto the nitrile function. researchgate.net

A plausible mechanism for the formation of certain 2-imino-2H-pyran-3-carbonitriles involves the base-promoted nucleophilic attack of malononitrile (B47326) at the β-carbon of α-aroylketene dithioacetals. acs.org This is followed by the loss of a methylthio group to form an intermediate which then undergoes intramolecular O-cyclization to generate the 2-imino-2H-pyran ring system. acs.org

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an efficient approach to building molecular complexity from simple starting materials in a single pot, avoiding the isolation of intermediates. researchgate.netub.edu The synthesis of functionalized 4H-pyran derivatives often utilizes such sequences. researchgate.netnih.gov

One notable example is a four-component domino reaction for the synthesis of 4-aryl-2-(piperidin/pyrrolidin-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles, which proceeds through a 2-imino-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile intermediate. acs.org The proposed mechanism involves the initial reaction of a secondary amine with an α-aroylketene dithioacetal, followed by nucleophilic attack of malononitrile and subsequent intramolecular O-cyclization to form the iminopyran intermediate. acs.org This intermediate then reacts with cyclohexanone (B45756) in a cascade involving intramolecular cyclization, ring-opening, and elimination of isocyanic acid to furnish the final product. acs.org

Another cascade reaction leading to indole (B1671886) polycycles involves an SN2'-addition of tryptamine (B22526) to a pyran ring, resulting in a hemiaminal that rearranges to a triene. rsc.org This is followed by a 6π-electrocyclization to form another cyclic hemiaminal, demonstrating the utility of pyran-containing intermediates in complex molecule synthesis. rsc.org

Nucleophilic Additions and Substitutions on Iminopyran Systems

The imine and pyran moieties of the 2H-Pyran-3(4H)-imine system are susceptible to nucleophilic attack. The electrophilicity of imines can be enhanced by protonation of the nitrogen atom, making them more reactive towards nucleophiles. nih.gov Nucleophilic addition to the imine carbon is a fundamental reaction for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Research has shown that nucleophilic attack can occur at the C-2 position of a γ-pyrone ring, initiating a cascade of transformations. researchgate.net The study of the effect of a 2-cyano group on the reactivity of the C2–C3 double bond towards various nucleophiles has also been a subject of investigation. researchgate.net Furthermore, the successful nucleophilic addition of highly polar organometallic reagents, such as Grignard and organolithium reagents, to imines has been demonstrated even in aqueous media, providing a sustainable route to secondary amines. researchgate.net

The general mechanism for the nucleophilic addition of amines to carbonyls to form imines involves the initial attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org This is followed by proton transfer and subsequent elimination of water to yield the imine. libretexts.org The reverse reaction, hydrolysis of the imine, can also occur, particularly in the presence of aqueous acid. masterorganicchemistry.com

Tautomerism Studies (e.g., Imine-Enamine Tautomerism in Pyronic Derivatives)

Tautomerism is a significant phenomenon in pyran-imine chemistry, with the imine-enamine equilibrium being of particular interest. academie-sciences.frresearcher.life For a series of aminated pyronic compounds, theoretical and experimental studies have shown that the imine and enamine forms are the two predominant tautomers in both the gas phase and in solution. academie-sciences.frresearcher.life

The position of this equilibrium is highly dependent on the nature of the substituents and the solvent. academie-sciences.fr For instance, certain substituting groups favor the enamine form, while others favor the imine form. academie-sciences.fr This is crucial as the imine tautomer is often the required precursor for the synthesis of certain pharmacologically active compounds. academie-sciences.fr

Computational studies using Density Functional Theory (DFT) have been employed to investigate the influence of substituents and solvents on the relative stability of the different tautomeric forms. academie-sciences.frresearcher.life The results indicate that for some series of pyronic derivatives, the enamine form is the most stable tautomer, while for others, the imine form is preferred, with the calculations generally agreeing with experimental observations. academie-sciences.fr The energy difference between the imine and enamine tautomers can be influenced by the polarity of the solvent. academie-sciences.fr

| Compound Series | Predominant Tautomer (Gas Phase) | Predominant Tautomer (in CHCl3) | Reference |

|---|---|---|---|

| Series 1, 2, and 3 | Enamine | Enamine | academie-sciences.fr |

| Series 4 and 5 | Imine | Imine | academie-sciences.fr |

Reaction Kinetic and Thermodynamic Aspects of Pyran-Imine Transformations

The kinetics and thermodynamics of pyran-imine transformations provide deeper insights into reaction feasibility and mechanism. The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov

Thermodynamic studies on the formation of imines from glycine (B1666218) and substituted benzaldehydes have been conducted to determine equilibrium constants and pKa values of the corresponding iminium ions. nih.gov Such studies are relevant to understanding the catalytic activity of cofactors like pyridoxal-5'-phosphate (PLP), which form imine linkages with amino acids. nih.gov

Kinetic studies of photochemical reactions involving related systems, such as those containing both spironaphthopyran and enamine fragments, have been performed using laser flash photolysis. nih.gov These studies reveal the formation of transient species and their lifetimes, which are dependent on the excitation wavelength and the solvent. nih.gov

Computational and Theoretical Studies of 2h Pyran 3 4h Imine

Quantum Chemical Calculations on 2H-Pyran-3(4H)-imine and its Derivatives

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the intricate properties of heterocyclic compounds like this compound and its derivatives. researchgate.net These computational methods provide profound insights into the molecule's electronic structure, stability, and spectroscopic characteristics, complementing and often guiding experimental work.

The electronic properties of pyran-imine derivatives are critical in understanding their reactivity and potential applications. researchgate.net Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of this, where the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a measure of the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. researchgate.netmaterialsciencejournal.org For instance, in studies of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO gap was calculated to understand charge transfer within the molecule. materialsciencejournal.org

The Molecular Electrostatic Potential (MEP) is another crucial tool that maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.net This allows for the prediction of how the molecule will interact with other reagents. In a study on a novel 6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-2H-pyran-2, 4(3H)-dione, contour maps of the electrostatic potential indicated charge delocalization onto the ring nitrogen, providing insights into its coordination properties with metal ions. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Pyran-Imine Derivative This table is illustrative and based on typical findings in the literature for similar compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.89 researchgate.net |

| LUMO Energy | -2.27 researchgate.net |

| Energy Gap (ΔE) | 2.62 |

Data derived from a study on a 6-methyl-3-(1-(4-oxo-2-phenylquinazolin-3(4H)-ylimino) ethyl)-2H-pyran-2, 4(3H)-dione derivative. researchgate.net

Conformational analysis of this compound and its derivatives is essential for understanding their structural preferences and the resulting impact on their properties. Theoretical calculations can determine the relative energies of different conformers, identifying the most stable geometries. For N-substituted 2H-pyran-2-imines, studies have shown a preference for the Z-conformation. semanticscholar.org This preference is influenced by steric effects, where bulky substituents on the nitrogen atom can disfavor the E-conformer due to interference with the pyran ring's H-3 atom. semanticscholar.org Electrostatic repulsion between the lone pairs of the nitrogen and oxygen atoms also contributes to the destabilization of the E-conformer. semanticscholar.org

The energetic stability of different tautomeric forms, such as the imine and enamine forms of pyran derivatives, is also a key area of investigation. academie-sciences.fr DFT calculations have been used to determine that for certain pyran derivatives, the enamine form can be more stable than the imine form by several kcal/mol in the gas phase. academie-sciences.fr The relative stability is highly dependent on the nature of the substituents. academie-sciences.fr

Table 2: Calculated Conformational Data for N-Aryl-2H-pyran-2-imines This table is based on findings for N-phenyl substituted pyran-2-imines.

| Conformer | Molar Fraction (in CDCl3) | ΔG≠ (kJ/mol) |

|---|---|---|

| Z-conformer | 0.75 | 70.2 |

| E-conformer | 0.25 | 70.2 |

Data derived from a study on N-phenyl-4,6-diphenyl-2H-pyran-2-imine. semanticscholar.org

Theoretical vibrational frequency analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, researchers can correlate theoretical values with observed spectral bands. researchgate.netscifiniti.com This correlation helps in the structural characterization of the synthesized compounds. researchgate.net For instance, in the study of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, calculated vibrational spectra for different tautomers were compared with experimental IR and Raman spectra to confirm the predominant tautomeric form in the crystalline state. scifiniti.com The calculated frequencies, after appropriate scaling, generally show good agreement with experimental data. researchgate.net

Theoretical Investigations of Reactivity and Selectivity

Computational chemistry offers significant insights into the reactivity and selectivity of chemical reactions involving pyran-imines. These theoretical investigations can elucidate reaction mechanisms and predict the outcomes of reactions under various conditions.

The study of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. acs.org Automated and manual computational methods are used to locate the transition state structures for elementary reaction steps. acs.org For reactions involving pyran-imines, such as cycloadditions or rearrangements, transition state analysis can reveal the energy barriers and the geometry of the activated complex. mdpi.comrsc.org For example, in the reaction of homophthalic anhydrides with imines, a proposed transition state involves a Mannich-type reaction where the geometry can be influenced by hydrogen bonding. mdpi.com The analysis of these transition states helps in understanding the diastereoselectivity of such reactions. mdpi.com

The solvent environment can significantly influence the tautomeric equilibrium and reaction pathways of pyran-imines. academie-sciences.frnumberanalytics.com Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of the solvent. researchgate.net These models have shown that polar solvents tend to stabilize the more polar tautomer. academie-sciences.frbrynmawr.edu In the case of imine-enamine tautomerism of certain pyronic derivatives, polar solvents have been found to stabilize the enamine form. academie-sciences.fr This is because the enamine tautomer is generally more polar than the imine form. numberanalytics.com The choice of solvent can therefore be a tool to drive the equilibrium towards a desired tautomeric form, which is crucial for synthetic applications where a specific tautomer is required for a subsequent reaction. academie-sciences.fr

Chemical Reactivity and Derivatization of 2h Pyran 3 4h Imine

Reactions Involving the Imine Functionality (C=N)

The imine group, with its polarized carbon-nitrogen double bond, is a primary site for various chemical reactions. The carbon atom is electrophilic, while the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. nih.gov This electronic characteristic governs its reactivity towards a wide array of reagents.

Nucleophilic Additions to the Imine Carbon

The electrophilic carbon atom of the imine is susceptible to attack by nucleophiles. This can lead to the formation of a variety of addition products. For instance, in multicomponent reactions, imines can react with electron-rich species. nih.gov While specific examples for 2H-Pyran-3(4H)-imine are not extensively documented in the provided results, the general reactivity pattern of imines suggests that it would undergo addition reactions with organometallic reagents, cyanides, and other carbon- and heteroatom-based nucleophiles.

A related reaction involves the nucleophilic attack on an in situ generated N-acyliminium ion, formed from the reaction of an imine with an acid chloride. nih.gov This intermediate is highly reactive towards nucleophiles, expanding the scope of possible transformations.

Reactions at the Imine Nitrogen

The nitrogen atom of the imine, with its lone pair of electrons, exhibits nucleophilic character. nih.gov This allows it to react with various electrophiles. For example, imines can be acylated by acid chlorides. This reaction proceeds through a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the acid chloride. nih.gov

Furthermore, the nucleophilicity of the imine nitrogen is fundamental to its participation in certain cyclization reactions. For instance, in the presence of a suitable Lewis acid, the nitrogen can initiate intramolecular cyclizations, leading to the formation of new heterocyclic systems.

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

Imines can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine imines. thieme-connect.de Azomethine imines, which can be generated in situ from hydrazones, react with various dipolarophiles to yield five-membered heterocyclic rings such as pyrazolidines. thieme-connect.de Although the provided information does not specifically detail the reaction of this compound in this context, its C=N bond makes it a potential candidate for such cycloadditions.

Moreover, imines can act as dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. For example, the reaction of an imine with a diene can lead to the formation of a six-membered nitrogen-containing ring. nih.gov Acylketenes, which can act as heterodienes, readily react with imines in [4+2] cycloadditions to form 2,3-dihydro-4H-pyran-4-one derivatives. clockss.org

Reactions of the Pyran Ring System

The dihydropyran ring of this compound also possesses reactive sites, primarily the carbon-carbon double bond and the potential for the ring to undergo cleavage and rearrangement.

Reactivity of Unsaturated Bonds within the Pyran Ring

The endocyclic double bond in the dihydropyran ring can undergo various addition reactions. For example, catalytic hydrogenation can saturate the double bond, converting the dihydropyran ring into a tetrahydropyran (B127337) system. Oxidation reactions, using reagents like potassium permanganate, can lead to cleavage of the C=C bond and the formation of dicarboxylic acid derivatives.

The dihydropyran ring can also participate as a dienophile in Diels-Alder reactions. For instance, the reaction of 3,4-dihydro-2H-pyran with an appropriate diene can lead to the formation of bicyclic systems. uc.pt

Ring-Opening and Rearrangement Reactions

The pyran ring, particularly in derivatives like 2H-pyran-2-ones, is susceptible to nucleophilic attack, which can lead to ring-opening. clockss.orgresearchgate.net These reactions often result in the formation of new heterocyclic or carbocyclic systems. clockss.org For instance, the reaction of 2H-pyran-2-ones with nucleophiles like ammonia, amines, and hydrazines can induce ring transformations to form pyridones, pyrazoles, and other heterocycles. clockss.orgresearchgate.net

In some cases, domino reactions involving an initial nucleophilic attack can lead to a sequence of intramolecular cyclization and ring-opening/closing events. acs.org A plausible mechanism involves the nucleophilic attack on the pyran ring, followed by intramolecular cyclization and subsequent rearrangement to furnish new carbocyclic or heterocyclic structures. acs.org For example, a domino process can be initiated by a nucleophile, leading to an intermediate that undergoes intramolecular O-cyclization, which can then be followed by further reactions and rearrangements. acs.org

Furthermore, ring-expansion reactions of related cyclopropanated furans, which can be seen as precursors to pyran systems, can occur via a cyclopropylcarbinyl cation rearrangement, leading to the formation of dihydropyran derivatives. nih.gov

Functionalization at Pyran Ring Positions (e.g., C2, C4, C6)

The reactivity of the this compound scaffold is dictated by the electronic nature of its constituent parts: the oxygen heteroatom, the endocyclic double bond (typically at C4-C5 or C5-C6 depending on the specific isomer), and the exocyclic or endocyclic imine group. The carbon atoms at the C2, C4, and C6 positions are notable sites for functionalization.

Drawing an analogy from the well-studied reactivity of pyran-2-one derivatives, the carbon atoms at positions 2, 4, and 6 can be considered electrophilic sites. imist.ma However, the presence of the imine group in place of a ketone significantly modifies this electronic profile. The C4 position, as part of a C=C double bond, is susceptible to addition reactions. For instance, catalytic asymmetric addition of dihydropyran (DHP) derivatives to N-acyl imines has been shown to proceed in a Mannich-type fashion, functionalizing the ring at the carbon adjacent to the oxygen (the C6 position in standard DHP numbering) and creating a new C-C bond. nih.gov

Further transformations of the pyran ring often involve the double bond. A key reaction is epoxidation, which can be followed by tandem intramolecular ring-opening to generate complex polycyclic tetrahydropyran systems. nih.gov This highlights a strategy where the initial pyran ring serves as a template for building more intricate molecular architectures.

In one documented approach, a 2,5-bis-(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde was used as a precursor to synthesize a range of Schiff bases (imines). arkat-usa.org This demonstrates the derivatization at the C2 position, where an aldehyde group is converted into various imines by condensation with primary amines and amino acids. arkat-usa.org While this functionalization precedes the imine formation, it underscores the synthetic accessibility of substituents at the C2 position.

The table below summarizes representative functionalization reactions on pyran and dihydropyran systems that are relevant to the pyran-imine class.

| Position | Reaction Type | Reagents/Conditions | Product Type | Ref. |

| C2 | Imine Formation (from aldehyde) | Primary Amine (e.g., Butylamine, L-Arginine), MeOH or THF, rt or reflux | Schiff Base (Imine) | arkat-usa.org |

| C4/C5 | Epoxidation | m-CPBA | Epoxide | nih.gov |

| C6 | Mannich-type Addition | N-Acyl Imine, Chiral Phosphoric Acid (Catalyst), Toluene | C6-Substituted Dihydropyran | nih.gov |

This table illustrates functionalization at different positions of the pyran ring, leading to diverse derivatives.

Stereoselective Transformations and Chiral Pyran-Imine Synthesis

The synthesis of chiral molecules containing the pyran-imine motif is of significant interest due to the prevalence of such structures in biologically active compounds. Several stereoselective strategies have been developed to access these valuable building blocks.

A powerful method involves the catalytic asymmetric addition of 3,4-dihydro-2H-pyran (DHP) derivatives to N-acyl imines. nih.gov This reaction, catalyzed by chiral Brønsted acids like VAPOL phosphoric acid, can produce functionalized chiral dihydropyran derivatives in high yields and with excellent enantioselectivities. nih.gov The resulting products, which contain a newly formed stereocenter, can be further elaborated. For example, a tandem epoxidation/ring-opening cyclization of these chiral DHP adducts can generate unique spirocyclic oxazoletetrahydropyrans with three contiguous stereocenters. nih.gov

Another innovative approach is the stereoselective ring-expansion of monocyclopropanated heterocycles. This metal-free method can convert readily available monocyclopropanated furans into highly functionalized dihydro-2H-pyran derivatives. Subsequent hydrolysis of the resulting N/O-acetal under acidic conditions can give access to a cyclic imine in high yield, providing a pathway to chiral pyran-related imine structures.

Intramolecular reactions of substrates bearing both an imine (or a precursor like a hydrazone) and a γ-alkoxyallylstannane moiety provide another route to stereochemically defined aminotetrahydropyrans. rsc.org Lewis acid-mediated cyclization of these precursors affords trans-β-amino cyclic ethers with very high diastereoselectivity. rsc.org This method effectively controls the stereochemistry of substituents on the newly formed tetrahydropyran ring.

The table below details key findings in the stereoselective synthesis of chiral pyran-imines and related amino-pyran structures.

| Method | Key Intermediate/Precursor | Catalyst/Reagent | Key Feature | Ref. |

| Asymmetric Mannich-type Reaction | Dihydropyran, N-Acyl Imine | Chiral Phosphoric Acid | Creates chiral DHP derivatives with high enantioselectivity. | nih.gov |

| Intramolecular Cyclization | γ-Alkoxyallylstannane with hydrazone | Lewis Acid (e.g., BF₃·OEt₂) | Forms trans-β-aminotetrahydropyrans with high diastereoselectivity. | rsc.org |

| Povarov Reaction | 3,4-dihydro-2H-pyran, Aniline (B41778), Aldehyde | Lewis Acid (e.g., Yttrium triflate) | Diastereoselective formation of quinoline (B57606) structures via a pyran-derived enol ether. | wikipedia.org |

This table presents various stereoselective strategies for synthesizing chiral pyran-imine and aminopyran derivatives, highlighting the diversity of available methods.

Applications in Advanced Organic Synthesis

2H-Pyran-3(4H)-imine and Analogues as Synthons for Heterocyclic Compounds

The pyran ring system is a fundamental scaffold found in numerous natural products and biologically active molecules. nih.gov The imine functionality incorporated into the 2H-pyran-3(4H)-one framework introduces a reactive site that serves as a linchpin for the synthesis of a diverse range of nitrogen-containing heterocycles.

Building Blocks for Complex Molecular Architectures

The reactivity of the imine group in this compound allows for its participation in various chemical transformations, making it a valuable precursor for intricate molecular designs. For instance, the lone pair of electrons on the imine nitrogen can exhibit nucleophilic character, reacting with electrophilic partners to form more complex structures. nih.gov This reactivity is fundamental to its application in multicomponent reactions (MCRs), where multiple starting materials combine in a single step to generate structurally complex products. nih.gov

Furthermore, the pyran ring itself can be strategically functionalized. For example, domino reactions involving intermediates like 2-imino-6-aryl-4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitriles demonstrate the potential to build complex architectures through sequential addition-elimination and cyclization processes. acs.org These reactions underscore the utility of pyran-based imines in constructing elaborate molecular frameworks from simpler starting materials.

Precursors for Polycyclic and Fused Ring Systems

This compound and its derivatives are instrumental in the synthesis of polycyclic and fused ring systems. The pyran motif can be readily incorporated into larger, more complex structures through various cyclization strategies. rsc.org A notable example is the use of dehydroacetic acid (DHA), a 2H-pyran-2-one derivative, in the synthesis of fused heterocyclic systems like pyrazolines. clockss.org

Tandem Prins-type cyclizations, for instance, have been developed to construct fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. rsc.org This strategy involves the condensation of a pyran-containing alcohol with an aldehyde, leading to the rapid assembly of polycyclic architectures in a single step. rsc.org Similarly, the reaction of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide with various binucleophiles can yield fused pyranone and pyridone derivatives, showcasing the versatility of pyran-based synthons in generating diverse fused ring systems. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyran-Based Synthons

| Pyran-Based Synthon | Reactant(s) | Resulting Fused System | Reaction Type |

|---|---|---|---|

| 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol | 2-Hydroxybenzaldehydes | Tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene | Tandem Prins-type cyclization rsc.org |

| Dehydroacetic acid (DHA) | Hydrazine hydrate | 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines | Condensation/Cyclization clockss.org |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | Acetylacetone | Pyranone derivatives | Cyclocondensation researchgate.net |

| 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide | 2-(Benzothiazol-2-yl)acetonitrile | 1H-Pyrido[2,1-b]benzothiazole | Cyclocondensation researchgate.net |

Role in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. cam.ac.uknih.gov The this compound scaffold is well-suited for DOS strategies due to its inherent reactivity and the potential for introducing multiple points of diversity.

The ability of the pyran ring to serve as a scaffold for the attachment of various functional groups is a key aspect of its utility in DOS. For example, a library of substituted tetrahydropyrones has been synthesized using oxidative carbon-hydrogen bond activation and click chemistry, demonstrating a method for rapid access to structurally diverse non-natural compounds. nih.gov

Furthermore, multicomponent reactions involving pyran-based starting materials are a powerful tool in DOS. A copper-catalyzed three-component reaction of (E)-2-ethynylphenylchalcone, a sulfonyl azide, and an amine efficiently generates 1,2-dihydroisoquinolin-3(4H)-imines, showcasing a diversity-oriented approach to complex imines. rsc.org Similarly, a copper-catalyzed multicomponent cascade cyclization provides access to a variety of 4-amino-2H-chromen-2-imines. acs.org These examples highlight how the pyran-imine motif can be central to strategies that rapidly build molecular complexity and diversity.

Strategies for Protecting Group Chemistry Utilizing Pyran-Based Motifs

The tetrahydropyranyl (THP) ether is a widely used protecting group for alcohols and phenols in organic synthesis. organic-chemistry.org This protecting group is formed by the acid-catalyzed reaction of an alcohol with dihydropyran. organic-chemistry.org The stability of THP ethers under a variety of reaction conditions, including strongly basic media, organometallic reagents, and hydrides, makes them highly valuable. organic-chemistry.org

Deprotection of THP ethers is typically achieved through acidic hydrolysis or alcoholysis. organic-chemistry.org However, milder methods using Lewis acids have been developed for acid-sensitive substrates. organic-chemistry.org The formation of a THP ether introduces an additional stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org

While not directly involving the this compound structure, the underlying pyran ring is the key component of this protecting group strategy. The ease of formation and cleavage, along with its stability, has made the tetrahydropyranyl group a staple in the synthetic chemist's toolbox for the temporary masking of hydroxyl functionalities during complex multi-step syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.